molecular formula C11H19N3 B13074288 1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine

Cat. No.: B13074288
M. Wt: 193.29 g/mol
InChI Key: WGYHZSCCDHPBHX-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and methylcyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for amino group substitution.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with different ring structure and properties.

    Cyclohexenone: A cyclic compound used in organic synthesis with different reactivity and applications.

Uniqueness

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of dimethyl and methylcyclopentyl groups makes it a versatile intermediate in various synthetic pathways and research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2,4-dimethyl-5-(1-methylcyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-9(13-14(3)10(8)12)11(2)6-4-5-7-11/h4-7,12H2,1-3H3

InChI Key

WGYHZSCCDHPBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2(CCCC2)C)C)N

Origin of Product

United States

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